2',3'-Difluoro-6'-nitroacetophenone
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Overview
Description
2’,3’-Difluoro-6’-nitroacetophenone is an organic compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to an acetophenone core
Preparation Methods
The synthesis of 2’,3’-Difluoro-6’-nitroacetophenone typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a fluorinated benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2’,3’-Difluoro-6’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-6’-nitroacetophenone depends on its specific applicationThe presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
2’,3’-Difluoro-6’-nitroacetophenone can be compared with other similar compounds such as:
2’,3’-Difluoroacetophenone: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
6’-Nitroacetophenone:
2’,3’-Dichloro-6’-nitroacetophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H5F2NO3 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-(2,3-difluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3 |
InChI Key |
GBUSFKIIXDZISU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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